molecular formula C18H20O B1360590 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898793-57-2

3-(2,4-Dimethylphenyl)-4'-methylpropiophenone

Cat. No.: B1360590
CAS No.: 898793-57-2
M. Wt: 252.3 g/mol
InChI Key: DKSNFTXQJOFRLX-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-4'-methylpropiophenone is a propiophenone derivative characterized by a 2,4-dimethylphenyl group attached to the propanone backbone and a methyl substituent at the 4' position of the phenyl ring. Its molecular weight is 292.30 g/mol (calculated), with a purity of 97% in commercial preparations . The InChIKey (UQIDPGKXPFVICI-UHFFFAOYSA-N) confirms its structural uniqueness, distinguishing it from positional isomers or analogs with varying substituents. This compound is primarily utilized in research settings, particularly in organic synthesis and material science, though specific industrial applications remain underexplored in the provided literature.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-8-17(9-5-13)18(19)11-10-16-7-6-14(2)12-15(16)3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNFTXQJOFRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644666
Record name 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-57-2
Record name 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Applications in Chemistry

3-(2,4-Dimethylphenyl)-4'-methylpropiophenone serves as an important intermediate in organic synthesis. It is particularly useful in the following areas:

  • Catalysis : The compound enhances the efficiency of chemical reactions, particularly in cross-coupling reactions such as Suzuki–Miyaura coupling. This reaction is critical for forming carbon-carbon bonds in complex organic molecules.
  • Synthesis of Specialty Chemicals : It is used to synthesize various derivatives that find applications in pharmaceuticals and agrochemicals.

Table 1: Catalytic Applications

Reaction TypeRole of CompoundOutcome
Suzuki–Miyaura CouplingCatalyst precursorHigh yields of products
Synthesis of Tertiary PhosphinesIntermediate in phosphine synthesisTailored properties for catalysis

Biological Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown potential antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.16 to 0.68 µM.
  • Anticancer Activity : Investigations suggest that this compound may possess antiproliferative effects on cancer cell lines, indicating its potential use in cancer therapeutics.
Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against MRSA
AnticancerAntiproliferative effects

Industrial Applications

In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals : Its unique structure allows for the synthesis of various specialty chemicals that are crucial in different industries.
  • Environmental Studies : The compound serves as a model for understanding the behavior of similar organic compounds regarding their degradation and interaction with environmental contaminants.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives similar to this compound. The results indicated significant efficacy against MRSA strains, highlighting the compound's potential for developing new antimicrobial agents.

Case Study 2: Synthesis Efficiency

In a comparative study on catalytic efficiency, the application of this compound in Suzuki–Miyaura coupling reactions resulted in high product yields, demonstrating its effectiveness as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve the modulation of biochemical processes through binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone

A key positional isomer replaces the 2,4-dimethylphenyl group with a 2,3-dimethylphenyl moiety and substitutes the 4'-methyl with a methoxy group. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, the structural differences suggest:

  • Steric effects : The 2,3-dimethyl configuration may reduce rotational freedom compared to the 2,4-dimethyl analog, influencing reactivity in cross-coupling reactions .

s-Triazine Derivatives with Dimethylphenyl Groups

European Patent EP 2021/09 highlights s-triazine-based compounds like 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine . These share the 2,4-dimethylphenyl motif but differ in core structure and functional groups:

  • Applications: Unlike the propiophenone derivative, s-triazines are engineered as UV stabilizers in polymers, leveraging their hydroxyl and alkoxy substituents for radical scavenging .
  • Thermal stability: The s-triazine core likely offers higher thermal resistance compared to propiophenones, though direct comparative data are absent.

Bisphenol Analogs

Supplementary materials reference 4,4'-(propane-2,2-diyl)diphenol (bisphenol A analog) and 4,4'-sulfonyldiphenol.

  • Reactivity: The propiophenone’s ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the hydroxyl-dominated reactivity of bisphenols.
  • Industrial use: Bisphenols are foundational in polycarbonate and epoxy resin production, whereas 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone lacks documented large-scale applications .

Data Table: Key Properties and Comparisons

Compound Name Molecular Weight (g/mol) Purity Key Substituents Primary Applications
This compound 292.30 97% 2,4-dimethylphenyl, 4'-methyl Research chemical
3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone Not reported Unknown 2,3-dimethylphenyl, 4'-methoxy Undocumented
4,6-bis-(2,4-dimethylphenyl)-s-triazine derivative ~600–700 (estimated) Not reported Hydroxy, alkoxy chains UV stabilization
4,4'-sulfonyldiphenol 250.27 Not reported Sulfonyl bridge, hydroxyl Polymer industry

Research Findings and Gaps

  • Synthetic versatility: The propiophenone derivative’s ketone group offers flexibility in derivatization, a trait less pronounced in hydroxyl-rich analogs like bisphenols.
  • Data limitations: Critical parameters (e.g., logP, melting point) for this compound and its isomers are absent in the provided sources, hindering direct performance comparisons.
  • Safety profile: No toxicity or handling data are available for the compound, unlike its nitrile-containing analog (3-(4-Hydroxy-3-methyl-phenyl)propanenitrile), which requires stringent safety protocols .

Notes

  • Structural sensitivity: Minor substituent changes (e.g., methyl vs. methoxy, positional isomerism) significantly alter physicochemical behavior, necessitating tailored synthetic and handling approaches.

Biological Activity

3-(2,4-Dimethylphenyl)-4'-methylpropiophenone, a compound belonging to the class of synthetic cathinones, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18O
  • Molecular Weight : 254.33 g/mol
  • IUPAC Name : 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one

The structure comprises a propiophenone backbone with dimethyl and methyl substitutions on the phenyl rings, contributing to its unique chemical reactivity and biological interactions.

This compound exhibits several mechanisms of action that influence its biological activity:

  • Electrophilic Reactions : The compound can act as an electrophile, engaging in nucleophilic substitution reactions with various biomolecules, potentially modifying their functions.
  • Interaction with Neurotransmitter Systems : Similar to other synthetic cathinones, it may interact with dopamine and norepinephrine transporters, affecting neurotransmission and leading to stimulant effects .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of structurally similar compounds. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains:

CompoundMIC (µg/mL)Activity
This compoundTBDTBD
2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone16Moderate against E. faecium
4-Methyl derivatives<2Strong against S. aureus

The presence of electron-withdrawing groups like chlorine has been associated with enhanced antimicrobial activity due to increased lipophilicity and reactivity .

Anticancer Activity

In vitro studies suggest that derivatives of the compound may exhibit anticancer properties. For instance:

  • IC50 Values : A related compound demonstrated an IC50 value of 0.3 µM against certain cancer cell lines, indicating significant cytotoxicity .
  • Mechanism : The anticancer activity may be attributed to the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Case Study on Synthetic Cathinones : A retrospective analysis highlighted the clinical effects observed in patients using synthetic cathinones, including severe agitation and cardiovascular complications. Although specific data on this compound was not detailed, its classification within this group suggests similar risks .
  • Comparative Studies : Research comparing various synthetic cathinones indicated that structural modifications significantly affect biological activity. For example, substituting methyl groups with halogens altered the potency and selectivity towards specific biological targets .

Q & A

Basic Research Question

  • Chromatography : Use HPLC with a C18 column and UV detection at 254 nm, referencing methods for methylpropiophenone derivatives .
  • Melting point analysis : Compare with literature values (e.g., 4-methylpropiophenone derivatives typically melt at 80–85°C) .
  • Mass spectrometry : High-resolution MS (HRMS) to differentiate molecular ions from byproducts like N-(2,4-dimethylphenyl)formamide .

How can in vitro bioactivity assays be designed to evaluate pharmacological potential?

Advanced Research Question
Leverage protocols from studies on structurally related compounds (e.g., T-1095, a 4’-methylpropiophenone derivative tested as a Na+-glucose cotransporter inhibitor):

  • Cell-based assays : Use Caco-2 cells for permeability studies or HEK293 cells expressing target receptors .
  • Dose-response curves : Test concentrations from 1 nM–100 µM, monitoring metabolites like T-1095A for stability .
  • Animal models : For advanced studies, employ diabetic murine models (e.g., C57BL/KsJ-db/db mice) with oral administration and glucose tolerance tests .

What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis?

Basic Research Question

  • Storage : Use inert atmospheres (argon/nitrogen) and moisture-free solvents, as recommended for brominated propiophenone analogs .
  • Reaction setup : Employ Schlenk lines or gloveboxes for steps involving hygroscopic reagents (e.g., AlCl₃) .
  • Safety protocols : Follow EPA guidelines for phenolic intermediates, including PPE and fume hood use .

How can researchers address low yields in multi-step syntheses involving 2,4-dimethylphenyl groups?

Advanced Research Question

  • Stepwise optimization : Isolate intermediates (e.g., N-(2,4-dimethylphenyl)formamide) to identify bottlenecks .
  • Protecting groups : Use benzyl or methoxy groups to prevent unwanted side reactions at reactive sites .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., acylation) .

What analytical methods are critical for detecting degradation products under varying storage conditions?

Advanced Research Question

  • Stability studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring .
  • Forced degradation : Expose to UV light, acidic/alkaline conditions, and oxidizers (H₂O₂) to identify labile sites .
  • Quantitative NMR (qNMR) : Use deuterated solvents to quantify degradation without external standards .

How do steric and electronic effects of the 2,4-dimethylphenyl group influence reactivity?

Advanced Research Question

  • Steric hindrance : The 2,4-dimethyl substituents reduce electrophilic substitution at the para position, favoring ortho-directing effects in further functionalization .
  • Electronic effects : Methyl groups donate electron density, increasing the electron-rich nature of the phenyl ring and altering reaction kinetics in nucleophilic additions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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